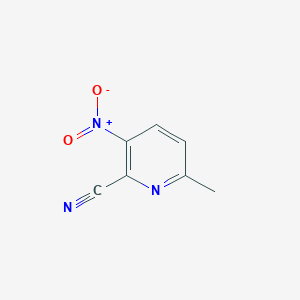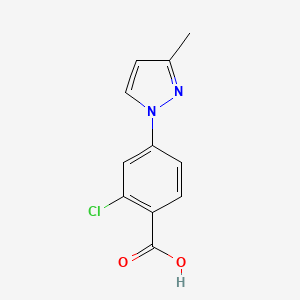
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
概要
説明
“2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound . It is a benzoic acid derivative with a pyrazole ring attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” can be inferred from its name. It has a benzene ring (benzoic acid part) with a chlorine atom (2-chloro) and a pyrazole ring (3-methyl-1H-pyrazol-1-yl) attached to it .科学的研究の応用
Antileishmanial Application
This compound has been studied for its potential in treating leishmaniasis, a disease caused by protozoan parasites. A study highlighted the antipromastigote activity of a related compound, which exhibited a desirable fitting pattern in the active site of the target enzyme, LmPTR1, with a lower binding free energy .
Antimalarial Activity
The structural similarity to other pyrazole derivatives suggests that 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid could be explored for antimalarial properties . Pyrazole compounds have shown efficacy against the malaria parasite in various studies .
Antibacterial Properties
Pyrazole scaffolds, like the one present in this compound, are known for their antibacterial properties . They have been utilized in the synthesis of molecules that inhibit the growth of bacteria, which could be beneficial in developing new antibiotics .
Anti-inflammatory Uses
The anti-inflammatory potential of pyrazole derivatives makes them candidates for the development of new anti-inflammatory drugs. This compound could be part of research aimed at reducing inflammation in various medical conditions .
Anticancer Research
Compounds with a pyrazole core have been investigated for their anticancer activities . They can interact with various biological targets involved in cancer progression, making them valuable for cancer research .
Analgesic Effects
The analgesic (pain-relieving) effects of pyrazole derivatives are well-documented. This compound could contribute to the creation of new pain management medications .
Anticonvulsant Potential
Research into the anticonvulsant properties of pyrazole compounds has shown promise. This compound could be part of studies aiming to develop treatments for seizure disorders .
Herbicidal Applications
The herbicidal activity of pyrazole derivatives is another area of interest. This compound could be used in the synthesis of herbicides to control weed growth in agriculture .
特性
IUPAC Name |
2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSFTFLMZMRNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445766 | |
| Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220461-68-7 | |
| Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

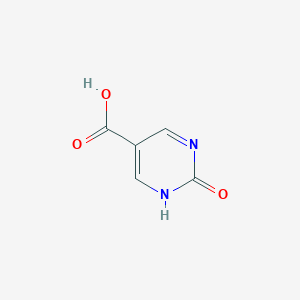
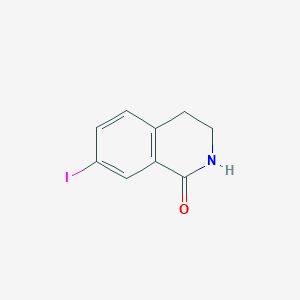
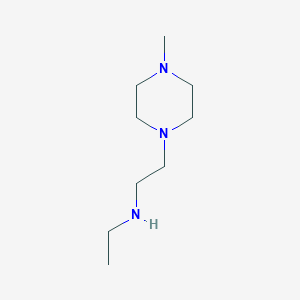
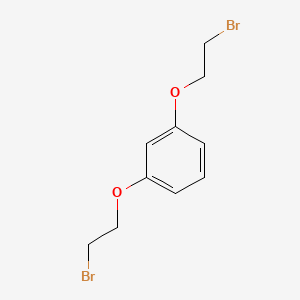

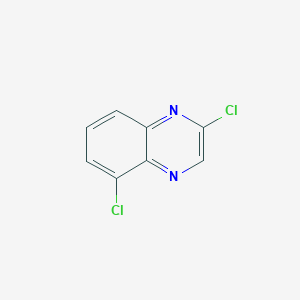

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
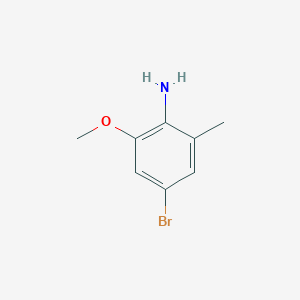
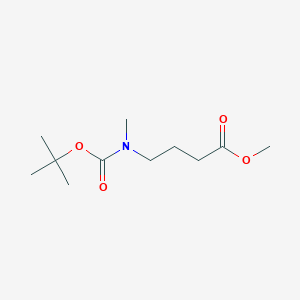
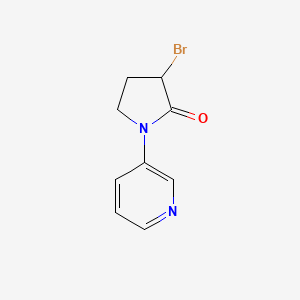

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
